molecular formula C14H11N3 B13865472 8-Phenyl-1,6-naphthyridin-5-amine

8-Phenyl-1,6-naphthyridin-5-amine

Katalognummer: B13865472
Molekulargewicht: 221.26 g/mol
InChI-Schlüssel: GQMLIWXMSMGHKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Phenyl-1,6-naphthyridin-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a naphthyridine core with a phenyl group attached at the 8th position and an amine group at the 5th position.

Vorbereitungsmethoden

The synthesis of 8-Phenyl-1,6-naphthyridin-5-amine typically involves the fusion of two pyridine rings through adjacent carbon atoms. One common synthetic route includes the reaction of pre-prepared intermediates under specific conditions. For example, the reaction of 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonium hydroxide in a solvent like DMF/H2O under stirring conditions can yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

8-Phenyl-1,6-naphthyridin-5-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, arylation can lead to monoarylated or diarylated naphthyridines .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 8-Phenyl-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to interfere with cellular processes in cancer cells, leading to cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

8-Phenyl-1,6-naphthyridin-5-amine can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities and applications.

Eigenschaften

Molekularformel

C14H11N3

Molekulargewicht

221.26 g/mol

IUPAC-Name

8-phenyl-1,6-naphthyridin-5-amine

InChI

InChI=1S/C14H11N3/c15-14-11-7-4-8-16-13(11)12(9-17-14)10-5-2-1-3-6-10/h1-9H,(H2,15,17)

InChI-Schlüssel

GQMLIWXMSMGHKG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=C(C3=C2N=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.